5-Bromo-4,7-dichloroindoline-2,3-dione
Description
5-Bromo-4,7-dichloroindoline-2,3-dione is a halogenated derivative of indoline-2,3-dione, a scaffold known for its diverse pharmacological and chemical applications. The compound features bromine at position 5 and chlorine atoms at positions 4 and 7 on the indoline ring (Figure 1).
Properties
Molecular Formula |
C8H2BrCl2NO2 |
|---|---|
Molecular Weight |
294.91 g/mol |
IUPAC Name |
5-bromo-4,7-dichloro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H2BrCl2NO2/c9-2-1-3(10)6-4(5(2)11)7(13)8(14)12-6/h1H,(H,12,13,14) |
InChI Key |
YGBXSPXDZZXTJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1Br)Cl)C(=O)C(=O)N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,7-dichloroindoline-2,3-dione typically involves the bromination and chlorination of indoline-2,3-dione. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-4,7-dichloroindoline-2,3-dione may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,7-dichloroindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms of indoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
Scientific Research Applications
5-Bromo-4,7-dichloroindoline-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-4,7-dichloroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-bromo-4,7-dichloroindoline-2,3-dione can be contextualized against related indoline-2,3-dione derivatives, as summarized below:
Table 1: Comparative Analysis of Indoline-2,3-Dione Derivatives
Structural and Functional Insights
Substituent Effects on Receptor Affinity :
- The presence of bromine and chlorine in 5-bromo-4,7-dichloroindoline-2,3-dione likely enhances its affinity for σ2 (s2) receptors, as observed in structurally related indoline-2,3-diones . For example, 7-bromo-5-fluoroindoline-2,3-dione exhibits a σ2 receptor affinity (Ki = 42 nM) and selectivity (Kiσ1/Kiσ2 > 72), attributed to the electron-withdrawing effects of halogens .
- In contrast, 5,6-dichloroindoline-2,3-dione shows moderate σ1 receptor affinity (Kiσ1 = 5–30 nM) but lower selectivity, highlighting the critical role of halogen positioning .
Lipophilicity and Bioavailability: The bromine and chlorine substituents in 5-bromo-4,7-dichloroindoline-2,3-dione are expected to increase its ClogP value compared to non-halogenated analogs, improving membrane permeability. Similar trends are documented for piperazine-2,3-dione derivatives, where halogenation elevates ClogP by 1.5–2.0 units .
Synthetic Challenges and Reactivity :
- Halogenation at positions 4 and 7 may introduce steric hindrance, complicating further functionalization. This contrasts with 5-bromo-1-methylindoline-2,3-dione, where methylation at N1 simplifies derivatization but reduces receptor engagement .
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